![molecular formula C16H14N2O4 B3888108 4,6-dimethyl-3-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyridin-2(1H)-one](/img/structure/B3888108.png)
4,6-dimethyl-3-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyridin-2(1H)-one
Übersicht
Beschreibung
4,6-Dimethyl-3-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyridin-2(1H)-one is a complex organic compound with a unique structure that includes a pyridinone core substituted with dimethyl groups and a nitrophenyl prop-2-enoyl side chain
Vorbereitungsmethoden
The synthesis of 4,6-dimethyl-3-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate diketone and an amine.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Nitrophenyl Prop-2-enoyl Side Chain: This step involves a Knoevenagel condensation reaction between the pyridinone core and 4-nitrobenzaldehyde in the presence of a base such as piperidine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
4,6-Dimethyl-3-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where nucleophiles such as amines or thiols can replace the nitro group.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-3-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitrophenyl derivatives have shown efficacy.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4,6-dimethyl-3-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death or other biological effects. Additionally, the compound may interact with enzymes or receptors, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
4,6-Dimethyl-3-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyridin-2(1H)-one can be compared with other similar compounds, such as:
4,6-Dimethyl-3-[(2E)-3-(1-naphthyl)prop-2-enoyl]pyridin-2(1H)-one: This compound has a naphthyl group instead of a nitrophenyl group, which may result in different chemical and biological properties.
4,6-Dimethyl-2-mercaptopyrimidine: This compound contains a pyrimidine core with dimethyl and mercapto groups, and it is used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structural features and the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
4,6-dimethyl-3-[(E)-3-(4-nitrophenyl)prop-2-enoyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10-9-11(2)17-16(20)15(10)14(19)8-5-12-3-6-13(7-4-12)18(21)22/h3-9H,1-2H3,(H,17,20)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMGCWVRARSKME-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-({[(4-METHOXYPHENYL)METHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B3888025.png)

![N'-[1-(4-aminophenyl)ethylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B3888040.png)
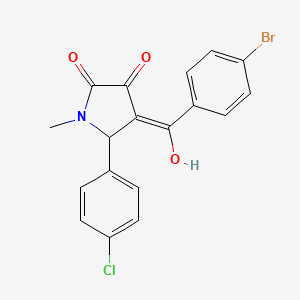
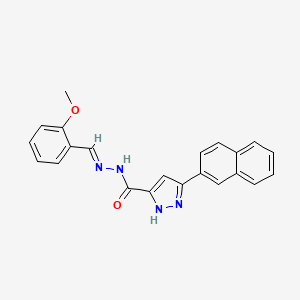

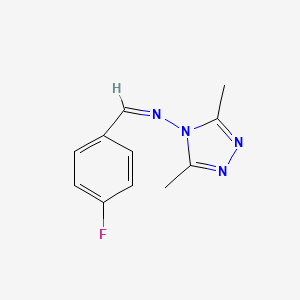
![(4E)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B3888075.png)
![ethyl 1-{[(2-ethylpyrimidin-5-yl)carbonyl]amino}cyclobutanecarboxylate](/img/structure/B3888099.png)
![(1Z)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-NITROPHENYL)ETHAN-1-IMINE](/img/structure/B3888107.png)
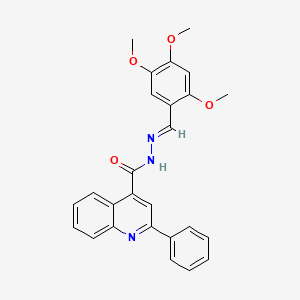
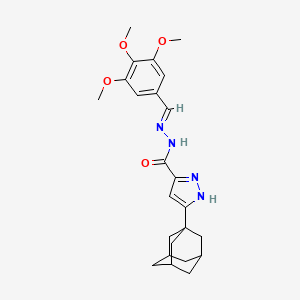

![N-(2,3-dimethylphenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}acetamide](/img/structure/B3888140.png)
